L-Cysteine ethyl ester HCl
Description
L-Cysteine ethyl ester hydrochloride (C₅H₁₁NO₂S·HCl, MW 185.67) is a derivative of the amino acid L-cysteine, where the carboxylic acid group is esterified with ethanol, and the amine group is protonated as a hydrochloride salt. This modification enhances its solubility in organic solvents and stability, making it a versatile intermediate in synthetic chemistry and pharmaceutical applications. Key uses include:
- Peptide synthesis: Employed in solution-phase peptide coupling due to its reactive thiol and amine groups .
- Bioactive molecule synthesis: Serves as a precursor for antitumor conjugates (e.g., hyaluronic acid-cysteine ethyl ester for mucoadhesive drug delivery) and natural products like bacillamide A .
- Coordination chemistry: Forms stable complexes with metals, such as zinc, for structural and catalytic studies .
Physical properties include a melting point of 120–130°C, optical activity ([α]²⁰/D −7.9° in 1M HCl), and ≥99% purity in commercial preparations .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJWWJOCJHMGV-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046527 | |
| Record name | Ethyl L-cysteinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid with a stench; [Alfa Aesar MSDS] | |
| Record name | L-Cysteine, ethyl ester, hydrochloride | |
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CAS No. |
868-59-7 | |
| Record name | L-Cysteine, ethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Cysteine, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl L-cysteinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.618 | |
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| Record name | ETHYL CYSTEINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM467TB2I1 | |
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Preparation Methods
Thionyl Chloride-Mediated Esterification
This method, detailed in patent CN107021937, involves reacting L-cysteine with ethanol and thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride activates the carboxyl group of L-cysteine for esterification.
Procedure:
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Reactant Ratios: L-cysteine (0.20 mol) and ethanol (300 mL) are combined in a 500 mL flask.
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Chlorinating Agent: Thionyl chloride (0.30 mol) is added dropwise under an ice-water bath to mitigate exothermic side reactions.
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Reaction Phases:
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Room Temperature: 3 hours for initial esterification.
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Reflux: 12 hours to ensure completion.
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Workup: The solvent is evaporated under reduced pressure, yielding a white powder with a reported yield of 98.1%.
Mechanistic Insights:
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Thionyl chloride protonates the hydroxyl group of L-cysteine’s carboxyl moiety, forming a reactive intermediate.
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Ethanol acts as a nucleophile, displacing the chloride to form the ethyl ester.
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Excess SOCl₂ ensures complete conversion to the hydrochloride salt.
Comparative Analysis of Methodologies
The following table summarizes critical parameters for the two primary methods:
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Thionyl Chloride | L-cysteine, ethanol, SOCl₂, reflux, 15 h | 98.1% | >99% ee | |
| HCl Gas (Patent) | L-cysteine, ethanol, HCl, reduced pressure | N/A | N/A |
Key Observations:
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The thionyl chloride method achieves superior yields and optical purity (99% enantiomeric excess).
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Industrial approaches (e.g., PL238790B1) prioritize scalability but lack explicit yield data.
Optimization and Industrial Production
Reaction Optimization
Chemical Reactions Analysis
Types of Reactions: L-Cysteine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Oxidation: Disulfides.
Reduction: Regenerated thiol group.
Substitution: Corresponding substituted products.
Scientific Research Applications
Peptide Synthesis
L-Cysteine ethyl ester hydrochloride is widely used in peptide synthesis due to its ability to form disulfide bonds, which are critical for the stability and functionality of peptides. The compound serves as a thiol donor in reactions that require the introduction of cysteine residues into peptide chains.
Key Properties:
- Molecular Formula: C5H12ClNO2S
- Molecular Weight: 185.67 g/mol
- Melting Point: 123-125 °C
- Optical Purity: ee: 99% (GLC) .
Pharmacological Research
Recent studies have highlighted the potential of L-Cysteine ethyl ester hydrochloride in pharmacological applications, particularly regarding opioid dependence.
A. Opioid Dependence
A significant study demonstrated that L-Cysteine ethyl ester hydrochloride can prevent and reverse physical dependence on morphine in male rats. The administration of this compound significantly reduced withdrawal symptoms associated with opioid cessation when compared to controls receiving only morphine or other related compounds .
Study Findings:
- Dosage: Infusion at 20.8 μmol/kg/h for 36 hours.
- Effects Observed: Markedly reduced withdrawal symptoms such as shaking, jumping, and cardiovascular responses.
- Mechanism: The efficacy is attributed to intracellular actions within brain regions associated with dependence, implicating thiol biochemistry as a crucial factor .
Biochemical Studies
L-Cysteine ethyl ester hydrochloride has also been utilized in various biochemical studies focusing on membrane integrity and physicochemical properties.
A. Membrane Interaction Studies
Research employing Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy has investigated the interactions of L-Cysteine ethyl ester hydrochloride with biological membranes. These studies provide insights into how the compound affects membrane fluidity and integrity, which are essential for cellular function .
Case Studies and Experimental Applications
Several case studies have documented the effects of L-Cysteine ethyl ester hydrochloride on biological systems:
Mechanism of Action
The mechanism of action of L-cysteine ethyl ester hydrochloride involves its ability to donate a thiol group, which can participate in redox reactions. This property makes it an effective antioxidant. Additionally, the compound can enhance the solubility and stability of peptides, facilitating their use in various applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
Reaction Efficiency and Solubility
- Ethyl vs. Methyl Esters: Ethyl esters exhibit lower water solubility due to the longer alkyl chain but improved lipophilicity, favoring cell permeability in drug conjugates . Methyl esters are preferred in polar solvents for faster reaction kinetics . In benzothiazole synthesis, methyl ester yields 50.87% , while ethyl ester data is unspecified but noted for broader applicability in bacillamide synthesis (75–85% yield) .
Coupling Reactions :
L-Cysteine ethyl ester hydrochloride demonstrates superior efficiency in coupling reactions using CDI/EDC reagents (85–90% yield) compared to classical methods (≤70% due to byproducts) .
Bioactivity and Stability
- Antitumor Derivatives :
Modification of the ethyl ester’s thiol group (e.g., S-(N-methylcarbamate)) generates compounds like NSC 303861, which shows complete regression of MX-1 mammary tumors . - Stability in Physiological Conditions: Ethyl esters decompose under basic conditions (pH 7.7, 37°C) to release nitrate ions, as seen in propranolol analogue studies . Methyl esters may offer greater hydrolytic stability in acidic environments.
Metal Coordination
- Ethyl esters form stable zinc complexes (e.g., [Zn(C₅H₉NO₂S)₂]), while methyl analogues are less studied . The ethyl group’s steric bulk may influence coordination geometry.
Biological Activity
L-Cysteine ethyl ester hydrochloride (L-CYSee) is a biologically active compound that has garnered attention for its potential therapeutic effects, particularly in the context of opioid dependence and respiratory function. This article reviews its biological activity, supported by recent research findings, data tables, and case studies.
Overview of L-Cysteine Ethyl Ester Hydrochloride
L-CYSee is a cell-permeant derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes, including antioxidant defense and protein synthesis. Its ethyl ester form enhances its ability to penetrate cell membranes, thereby facilitating its biological effects.
Research indicates that L-CYSee primarily acts through the following mechanisms:
- Inhibition of Morphine Dependence : L-CYSee has been shown to prevent and reverse physical dependence on morphine in animal models. This is achieved by enhancing the transport of cysteine into neurons, counteracting the inhibitory effects of opioids on excitatory amino acid transporter 3 (EAA3) activity .
- Restoration of Respiratory Function : In studies involving morphine-induced respiratory depression, L-CYSee effectively reversed negative impacts on arterial blood gas chemistry and improved ventilation parameters without compromising analgesic effects .
Case Study: Effects on Morphine Dependence
A pivotal study demonstrated that administration of L-CYSee significantly reduced withdrawal symptoms in male Sprague Dawley rats subjected to morphine dependence. The study involved:
- Experimental Design : Rats received a continuous infusion of morphine (150 mg/kg) for 48 hours followed by naloxone (NLX) administration to induce withdrawal.
- Results : Rats treated with L-CYSee (20.8 μmol/kg/h) exhibited markedly fewer withdrawal symptoms compared to control groups receiving saline or other cysteine derivatives .
| Withdrawal Symptoms | Control Group (Saline) | L-CYSee Group |
|---|---|---|
| Wet-dog shakes | High | Low |
| Jumping | High | Low |
| Cardiovascular responses | Elevated | Normal |
| Hypothermia | Present | Absent |
Case Study: Respiratory Function Reversal
Another study investigated the effects of L-CYSee on morphine-induced respiratory depression:
- Methodology : Rats were anesthetized and administered morphine (2 mg/kg IV), followed by L-CYSee.
- Findings : L-CYSee infusion led to significant improvements in arterial blood gases (pH, pCO2, pO2), indicating restoration of normal respiratory function .
Comparative Analysis with Other Compounds
L-CYSee's efficacy was contrasted with other thiol compounds such as L-cysteine and L-serine ethyl ester, which did not exhibit similar protective effects against morphine dependence or respiratory depression. This highlights the unique properties of L-CYSee that enhance its bioavailability and therapeutic potential.
| Compound | Effect on Morphine Dependence | Effect on Respiratory Function |
|---|---|---|
| L-Cysteine | No effect | No effect |
| L-Serine Ethyl Ester | No effect | No effect |
| L-Cysteine Ethyl Ester | Significant reduction | Significant improvement |
Q & A
Q. What are the common methods for synthesizing L-Cysteine ethyl ester hydrochloride conjugates in drug delivery systems?
L-Cysteine ethyl ester hydrochloride is often covalently linked to polymers like hyaluronic acid (HA) via carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) coupling. This method enhances mucoadhesion and reduces biodegradation rates in drug delivery systems. Precise stoichiometric ratios of reactants and pH control (typically 4.5–6.0) are critical to optimize conjugation efficiency .
Q. How is L-Cysteine ethyl ester hydrochloride characterized for purity and structural integrity?
Purity is assessed via sulfate and heavy metal tests using 0.005 mol/L sulfuric acid (≤0.028% sulfate) and lead standard solutions (≤10 ppm heavy metals). Structural confirmation employs X-ray diffraction (XRD) for crystallinity, infrared (IR) spectroscopy for functional groups (e.g., thiol, amine), and polarimetry for optical activity (specific rotation: -9° to -13° in 1 N HCl) .
Q. What are the solubility and storage recommendations for L-Cysteine ethyl ester hydrochloride?
The compound is highly soluble in water (≥98% purity) and should be stored in well-closed containers at room temperature to prevent oxidation of the thiol group. Safety protocols include using gloves (WGK Germany class 2) and avoiding inhalation of dust .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving L-Cysteine ethyl ester hydrochloride to minimize by-products?
Studies show that coupling reagents like CDI (carbonyldiimidazole) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in green solvents (e.g., dimethyl carbonate) improve yields (up to 68%) compared to traditional methods (DCC, DIC), which often produce by-products. Reaction monitoring via TLC (silica gel, diethyl ether:methanol 9:1) ensures reaction completion .
Q. How should contradictory data on catalytic efficiency in oxidation reactions be resolved?
Discrepancies arise from solvent and oxidizer choices. For example, potassium ferricyanide (K₃Fe(CN)₆) in isopropanol/water yields 68% benzothiazole esters, while cupric salts in similar conditions show variable efficiency. Systematic replication with controlled oxygen levels and solvent purity is recommended .
Q. What computational approaches are used to predict solvent interactions with L-Cysteine ethyl ester hydrochloride?
Molecular dynamics (MD) simulations and polarizable continuum models (PCM) evaluate solvation effects on thiol and amine groups. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions affecting stability in aqueous environments, crucial for drug bioavailability studies .
Q. What mechanisms underlie the toxicity of L-Cysteine ethyl ester hydrochloride in preclinical models?
Acute toxicity studies report an LD₅₀ of 5 g/kg (oral, rats) and 688 mg/kg (intravenous, mice). Toxicity is attributed to thiol-mediated redox disruption. Mitigation involves strict adherence to safety protocols (e.g., S36/37/39 for protective gear) and dose adjustments in in vivo studies .
Q. How does esterification modify the chemical reactivity of L-Cysteine derivatives?
The ethyl ester group increases lipophilicity and stabilizes the thiol moiety, enhancing membrane permeability. Comparative studies with L-cysteine hydrochloride show altered solubility profiles and reactivity in sulfhydryl-dependent reactions (e.g., S-nitrosylation for NO donors) .
Q. What strategies improve the stability of L-Cysteine ethyl ester hydrochloride in formulations?
Co-formulation with antioxidants (e.g., allantoin) and lyophilization under inert atmospheres prevent thiol oxidation. Stability tests under accelerated conditions (40°C/75% RH) monitor degradation via HPLC and mass spectrometry .
Q. How can analytical discrepancies between solid-state and solution-phase spectra be addressed?
IR and Raman spectra in the solid state show shifted thiol (2550 cm⁻¹) and amine (3300 cm⁻¹) peaks due to crystal packing, while aqueous solutions exhibit broadening from hydrogen bonding. Dual-phase analysis with explicit solvent MD simulations reconciles these differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
